N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the reaction of 9-ethyl-9H-carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole . This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-ethyl-9H-carbazol-3-carbaldehyde . The final step involves the reaction of this intermediate with 3-nitrobenzenesulfonamide in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Amino derivatives by reducing the nitro group.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in various biological applications such as anticancer, antimicrobial, and anti-inflammatory activities . They are being studied for their ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the development of optoelectronic materials and polymers. Its structural properties contribute to the performance of these materials in electronic devices .
Mechanism of Action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
- N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-METHOXYACETAMIDE
- N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE]-3,4-DIMETHYLISOXAZOL-5-AMINE
Uniqueness: N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE stands out due to the presence of both the carbazole and nitrobenzenesulfonamide moieties. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-22-19-9-4-3-8-17(19)18-12-14(10-11-20(18)22)21-28(26,27)16-7-5-6-15(13-16)23(24)25/h3-13,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARBMHWTLNUKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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